N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Description
This compound features a quinazolinone core substituted with a 4-nitrophenylmethylsulfanyl group at position 2 and a cyclohexane-1-carboxamide moiety at position 2. The cyclohexane ring is further functionalized with a furan-2-ylmethyl group via an amide linkage. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic exploration .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c33-26(29-16-23-4-3-15-37-23)21-11-7-19(8-12-21)17-31-27(34)24-5-1-2-6-25(24)30-28(31)38-18-20-9-13-22(14-10-20)32(35)36/h1-6,9-10,13-15,19,21H,7-8,11-12,16-18H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWYRGEXVHBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available research on its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a furan moiety, a cyclohexane carboxamide structure, and a quinazoline derivative which contribute to its biological activities. The presence of the 4-nitrophenyl and sulfanyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that similar furan-containing compounds exhibit significant anticancer properties. For instance, derivatives of furan have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study on related compounds demonstrated that certain furan derivatives had IC50 values in the low micromolar range against cancer cell lines, indicating potent activity . While specific data on the compound is limited, the structural similarities suggest it may exhibit comparable effects.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research on similar compounds indicates that modifications in the quinazoline core can lead to selective inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported that certain quinazoline derivatives displayed IC50 values of 46.42 µM for BChE and 157.31 µM for AChE .
Given the presence of the sulfanyl group in our compound, it may also interact with thiol groups in enzymes, potentially enhancing its inhibitory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the furan and quinazoline rings can significantly affect potency and selectivity. For instance:
- Substituents on the furan ring : Variations can alter lipophilicity and binding affinity.
- Sulfanyl group : Essential for maintaining inhibitory activity against certain enzymes due to its ability to form stable interactions with active sites.
Case Studies
- In Vitro Studies : A study on furan derivatives showed promising results against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM . This suggests that our compound could similarly exhibit strong anticancer properties.
- Mechanistic Studies : Research into related compounds has revealed mechanisms such as apoptosis via caspase activation and modulation of signaling pathways like MAPK . These pathways are critical in cancer progression and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- 4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide (): Key Differences: Replaces the 4-nitrophenylmethylsulfanyl group with a 4-ethoxyphenylaminoethylsulfanyl moiety.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ():
Heterocyclic Variants with Furan Moieties
- N-{[5-({2-[(4-Bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}furan-2-carboxamide (): Key Differences: Replaces the quinazolinone core with a 1,3,4-oxadiazole ring. Impact: Oxadiazoles are metabolically stable and often used in drug design for their resistance to enzymatic degradation.
- N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Key Differences: Utilizes a triazole ring instead of quinazolinone, with fluorophenyl and ethyl substituents. Impact: Fluorine atoms enhance lipophilicity and metabolic stability, while the triazole core may influence π-π stacking interactions in target binding .
Carboxamide Derivatives with Diverse Substitutions
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Key Differences: Incorporates a thiazole ring and 3-methoxybenzyl group. Impact: The methoxy group improves solubility, and the thiazole’s sulfur atom may participate in metal chelation, differing from the quinazolinone’s nitrogen-rich structure .
- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (): Key Differences: Features a dihydropyridine core with dual methoxy and furyl substituents. Impact: Dihydropyridines are associated with calcium channel modulation, suggesting divergent biological targets compared to quinazolinones .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.8 | 0.05 | 2 | 8 |
| Compound | 2.9 | 0.20 | 3 | 9 |
| Compound | 3.2 | 0.12 | 3 | 7 |
| Compound | 2.5 | 0.30 | 4 | 10 |
Research Findings and Implications
- Electron-Withdrawing vs. Donating Groups : The nitro group in the target compound likely enhances binding in hydrophobic pockets but reduces solubility. Ethoxy or methoxy substituents (e.g., ) improve solubility but may weaken target affinity .
- Heterocyclic Core Influence: Quinazolinones (target compound) offer rigidity and multiple hydrogen-bonding sites, whereas oxadiazoles () and triazoles () prioritize metabolic stability and π-π interactions .
- Biological Activity: Quinazolinones are associated with kinase inhibition, while dihydropyridines () target calcium channels. Structural modifications could redirect therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
